N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-26(2)13-20-4-3-5-22(24(20)32-26)29-15-17-6-9-19(10-7-17)25(28)27-14-18-8-11-21-23(12-18)31-16-30-21/h3-12H,13-16H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDLHZMTQRPFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
1. Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety and a dihydrobenzofuran group. Its molecular formula is , with a molecular weight of approximately 470.55 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole and dihydrobenzofuran units. Various methods have been reported in the literature for synthesizing related compounds, which can be adapted for this specific structure .
3.1 Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:
- In vitro studies show that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and leukemia cells .
3.2 Anti-inflammatory Activity
The compound has also been screened for anti-inflammatory properties:
- Cyclooxygenase (COX) Inhibition : Compounds structurally related to this benzamide have demonstrated selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory agents .
The proposed mechanism of action involves the inhibition of tubulin polymerization and interference with the mitotic spindle formation in cancer cells:
- Compounds similar to this benzamide have been shown to inhibit mitosis at micromolar concentrations through binding at the colchicine site on tubulin . This activity suggests a potential use as an antitumor agent.
4.1 Case Study 1: Dihydrobenzofuran Lignans
A study on dihydrobenzofuran lignans revealed promising anticancer activities with derivatives showing significant growth inhibition across various tumor cell lines . The findings support further exploration into the structure-activity relationships (SAR) of related compounds.
4.2 Case Study 2: COX Inhibition Studies
Research focusing on COX inhibitors showed that compounds with similar structural features had high selectivity for COX-2 and significant analgesic effects comparable to standard drugs like diclofenac . This highlights the therapeutic potential of such compounds in treating inflammatory conditions.
5. Data Table: Summary of Biological Activities
| Biological Activity | Findings | Reference |
|---|---|---|
| Anticancer Activity | GI(50) values as low as | |
| COX Inhibition | IC50 for COX-2: | |
| Analgesic Effects | Comparable to sodium diclofenac |
6.
This compound exhibits significant biological activity relevant to cancer treatment and inflammation management. Further research into its mechanism of action and optimization of its pharmacological properties could enhance its therapeutic applications.
Scientific Research Applications
Structural Characteristics
The compound is characterized by its unique molecular structure which includes:
- A benzo[d][1,3]dioxole moiety that contributes to its biological activity.
- A benzamide functional group that is known for various pharmacological effects.
- An ether linkage connecting to a dihydrobenzofuran structure, enhancing its lipophilicity and potential bioactivity.
The molecular formula is , and it has a molecular weight of approximately 396.44 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activities. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of cellular membranes or inhibition of enzymatic pathways essential for microbial survival .
Anti-inflammatory Effects
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide has shown promise in reducing inflammation in various models. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases . The ability to target multiple pathways makes it a candidate for further development in cancer therapy.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anti-inflammatory drugs.
- Cancer Treatment : Further research could establish it as a novel chemotherapeutic agent targeting specific cancer types.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of derivatives similar to this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations .
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide?
- Methodology :
- Stepwise coupling : Utilize nucleophilic aromatic substitution or amide coupling reactions. For example, react 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in CH₃CN) to form the ether linkage, followed by amidation with benzo[d][1,3]dioxol-5-ylmethylamine .
- Safety protocols : Conduct hazard analysis for reagents like hydroxylamine derivatives and acyl chlorides, as outlined in synthetic workflows for analogous benzamides .
Q. How can the compound’s structure and purity be confirmed experimentally?
- Methodology :
- Spectroscopic techniques : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and dihydrobenzofuran methyl groups (δ 1.3–1.5 ppm). IR spectroscopy can confirm carbonyl stretches (~1705 cm⁻¹) .
- Chromatography : GC-MS or HPLC to assess purity (>95%) and detect isomers (e.g., via retention time shifts). Note that even "100% pure" samples may contain 2% impurities due to isomerization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology :
- DOE (Design of Experiments) : Vary solvent polarity (DMF vs. acetonitrile), temperature (20–125°C), and catalyst (e.g., DBU for amidation) to identify optimal conditions .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side reactions like over-oxidation .
Q. What computational tools are suitable for predicting reaction pathways or electronic properties?
- Methodology :
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and reaction barriers for key steps (e.g., etherification). Software like Gaussian or ORCA is recommended .
- AI-driven platforms : Integrate tools like ICReDD’s reaction path search methods to narrow experimental parameters using quantum calculations and machine learning .
Q. How to resolve contradictions in purity data (e.g., GC-MS vs. NMR results)?
- Methodology :
- Multi-technique validation : Cross-reference NMR integration (e.g., methyl group ratios) with HRMS for molecular ion confirmation. For trace isomers (<2%), use preparative HPLC to isolate and characterize .
- Error analysis : Quantify solvent residue (via TGA) or hygroscopic effects that may skew elemental analysis .
Q. What are potential applications in medicinal or materials chemistry?
- Methodology :
- Structure-activity relationships (SAR) : Modify the benzodioxole or dihydrobenzofuran moieties to enhance binding to biological targets (e.g., HDAC inhibitors) .
- Thermal stability assays : Use DSC/TGA to evaluate suitability for high-temperature materials, leveraging the compound’s rigid benzofuran core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
